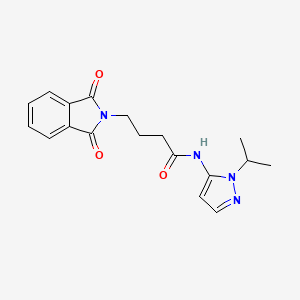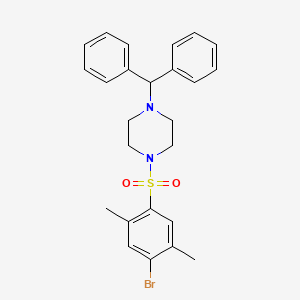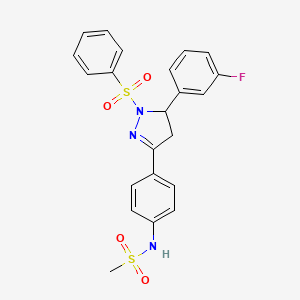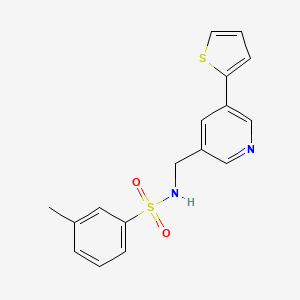
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide, also known as N-(2-methoxybenzoyl)phenylpiperidin-4-ylcarbamate, is a synthetic compound used in scientific research. It belongs to the class of piperidine compounds and has been found to have potential as a treatment for various neurological disorders.
Wirkmechanismus
The mechanism of action of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide involves its interaction with the alpha-7 nicotinic acetylcholine receptor. It acts as a positive allosteric modulator, which means it enhances the receptor's response to acetylcholine. This leads to increased activity in the prefrontal cortex, which is involved in cognitive function and memory formation.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, it has been shown to have minimal side effects and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide in lab experiments include its high potency, selectivity for the alpha-7 nicotinic acetylcholine receptor, and minimal side effects. However, its limited solubility in water can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
For research on N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide include investigating its potential as a therapeutic agent for other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to understand its mechanism of action and optimize its pharmacokinetics and pharmacodynamics. Finally, studies are needed to determine the safety and efficacy of the compound in human clinical trials.
Synthesemethoden
The synthesis of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This is then reacted with N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-4-amine in the presence of a base such as triethylamine to form the final product. The synthesis method has been optimized to produce high yields of the compound with minimal side products.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide has been studied for its potential therapeutic effects on various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory formation. This makes it a promising candidate for the treatment of cognitive impairments associated with neurological disorders.
Eigenschaften
IUPAC Name |
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-13-7-6-12-17(18)19(23)22(16-10-4-2-5-11-16)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKXFHLUZMBYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2830032.png)

![N~3~-allyl-N~1~-(4-{[(isopropylamino)carbonyl]amino}phenyl)piperidine-1,3-dicarboxamide](/img/structure/B2830036.png)
![2-(4-Fluorophenyl)sulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2830037.png)




![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2830047.png)
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2830048.png)


![6-(Pyridin-2-yl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2830051.png)